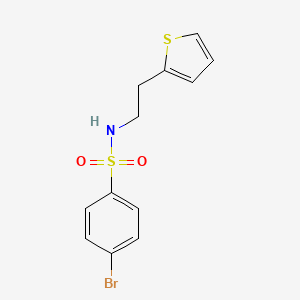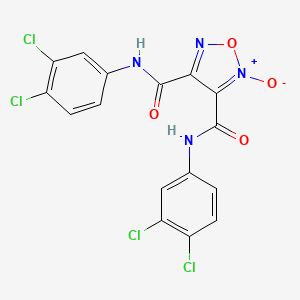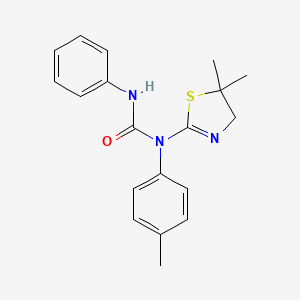![molecular formula C12H12N4O B11487016 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide](/img/structure/B11487016.png)
1,2,2-Tricyanospiro[2.5]octane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Tricyanospiro[25]octane-1-carboxamide is a unique chemical compound characterized by its spirocyclic structure and multiple cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide typically involves the reaction of carbonyl compounds with malononitrile in the presence of specific reagents. One efficient method includes the use of N-halosulfonamides, which facilitate the formation of the spirocyclic structure through a series of Michael addition, halogenation, and intramolecular ring-closing reactions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of efficient and cost-effective reagents, along with optimized reaction conditions, can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,2-Tricyanospiro[2.5]octane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include radical mechanisms, where the compound undergoes radical formation and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: Similar spirocyclic structure with multiple cyano groups.
N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide: Another spirocyclic compound with different functional groups.
Uniqueness: 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide is unique due to its specific arrangement of cyano groups and the spirocyclic core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C12H12N4O |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
1,1,2-tricyanospiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9(16)17/h1-5H2,(H2,16,17) |
InChI-Schlüssel |
WCFPJBNZZXVUMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(C2(C#N)C(=O)N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(morpholin-4-ylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11486933.png)
![2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline](/img/structure/B11486936.png)
![3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole](/img/structure/B11486941.png)
![N-{2-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11486942.png)
![N-(2-{[(4-bromophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486945.png)
![5,6-Bis(2,6-dimethylmorpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11486946.png)
![4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486957.png)
![1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B11486958.png)

![6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide](/img/structure/B11486962.png)


![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486991.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1H-indol-3-ylacetyl)amino]-2-(4-methoxyphenyl)acetamide](/img/structure/B11487001.png)
